(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone
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Overview
Description
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways can vary depending on the specific biological activity being targeted.
Comparison with Similar Compounds
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone can be compared with other thiadiazole derivatives, such as:
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar in structure but lacks the ketone group, which can affect its reactivity and biological activity.
2-Amino-5-mercapto-1,3,4-thiadiazole: Contains a mercapto group instead of a phenyl group, leading to different chemical properties and applications.
2-Amino-1,3,4-thiadiazole: A simpler structure that serves as a precursor for more complex derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7N3OS |
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Molecular Weight |
205.24 g/mol |
IUPAC Name |
(5-amino-1,3,4-thiadiazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C9H7N3OS/c10-9-12-11-8(14-9)7(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12) |
InChI Key |
SKIJMPHWGFENEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=C(S2)N |
Origin of Product |
United States |
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